N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS2/c27-21(15-14-16-8-2-1-3-9-16)26-24-22(17-10-4-6-12-19(17)28-24)23-25-18-11-5-7-13-20(18)29-23/h1-3,5,7-9,11,13H,4,6,10,12,14-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAVDOBMXFOIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The benzothiazole and tetrahydrobenzothiophene rings can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the nitro groups or other oxidized functionalities present in the compound.
Substitution: Various substitution reactions can occur at different positions on the benzothiazole and phenyl rings, often involving electrophilic or nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions might involve alkyl halides or amines.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the benzothiazole and tetrahydrobenzothiophene rings.
Reduction Products: Reduced forms of nitro groups or other oxidized functionalities.
Substitution Products: Substituted benzothiazole and phenyl derivatives.
Scientific Research Applications
Anticancer Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide has shown potential as an anticancer agent. Several studies have investigated its effects on various cancer cell lines.
Case Study: In Vitro Antitumor Activity
A study assessed the compound's efficacy against human cancer cell lines. The results indicated significant cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
The compound's mechanism of action may involve DNA interaction and inhibition of key enzymes such as topoisomerases and kinases .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. Research has highlighted its effectiveness against both bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) Values:
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| Compound A | 10.7 - 21.4 | 21.4 - 40.2 |
| Compound B | Not specified | Not specified |
These findings suggest that structural modifications can enhance antimicrobial efficacy.
Summary of Research Findings
The research surrounding this compound reveals promising applications in both anticancer and antimicrobial domains. Its ability to interact with biological macromolecules positions it as a candidate for further development in drug discovery.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an antibacterial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved would be specific to the biological system and would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs based on structural motifs, substituent effects, and inferred physicochemical properties.
Structural and Functional Group Analysis
*Solubility inferred from substituent polarity.
Key Observations:
- Benzothiazole vs. This may improve binding affinity to hydrophobic enzyme pockets .
- Tetrahydrobenzothiophen Core: Partial saturation in the tetrahydrobenzothiophen ring (vs.
- Side Chain Variations : The 3-phenylpropanamide side chain in the target compound offers a balance of hydrophobicity and hydrogen-bonding capacity, whereas the carbamate group in ’s compound increases solubility but may reduce metabolic stability .
Spectroscopic and Crystallographic Comparisons
- NMR Data : The target compound’s 1H-NMR spectrum is expected to show peaks for the tetrahydrobenzothiophen CH2 groups (~δ 2.5–3.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and amide NH (~δ 10–12 ppm). This contrasts with the triazole NH (δ 13.0 ppm) observed in ’s compound, highlighting differences in hydrogen-bonding environments .
- Crystallography : Tools like SHELX and OLEX2 () are critical for resolving such complex structures. The tetrahydrobenzothiophen-benzothiazole fusion in the target compound may introduce torsional strain, complicating refinement compared to simpler analogs .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of benzothiazole and benzothiophene moieties. Its molecular formula is , with a molar mass of approximately 320.44 g/mol. The structural diversity contributes to its biological properties.
Research indicates that compounds containing benzothiazole and benzothiophene groups exhibit various biological activities through multiple mechanisms:
- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antitumor Activity : Studies have demonstrated that derivatives of benzothiazole exhibit notable antiproliferative effects on cancer cell lines. The compound may induce apoptosis or inhibit cell cycle progression in tumor cells.
- Ion Channel Modulation : Some derivatives have been reported to inhibit voltage-gated potassium channels (Kv1.3), which are implicated in various physiological processes and diseases. This modulation can lead to therapeutic effects in autoimmune diseases.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of related compounds:
- Antimicrobial Efficacy : Testing against Escherichia coli and Staphylococcus aureus showed that certain benzothiazole derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial activity .
- Antitumor Effects : In a study assessing the antiproliferative activity on various cancer cell lines (e.g., MCF-7 breast cancer cells), compounds demonstrated IC50 values ranging from 10 to 30 µM, suggesting significant potential as anticancer agents .
Case Studies
-
Case Study on Anticancer Activity :
- A derivative was tested for its ability to inhibit tumor growth in vivo using xenograft models. Results indicated a reduction in tumor volume by approximately 50% compared to control groups after 4 weeks of treatment.
- Case Study on Ion Channel Inhibition :
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
